Product packaging for 2-(2-propylpentanoylamino)acetic Acid(Cat. No.:CAS No. 88321-07-7)

2-(2-propylpentanoylamino)acetic Acid

Cat. No.: B1661149
CAS No.: 88321-07-7
M. Wt: 201.26 g/mol
InChI Key: QBKXUUNBNHZZPK-UHFFFAOYSA-N
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Description

2-(2-propylpentanoylamino)acetic Acid is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . As a derivative featuring a pentanoylamino backbone linked to an acetic acid group, it serves as a valuable building block in synthetic organic chemistry for researchers. Potential applications include its use in the design and synthesis of novel compounds for pharmacological screening, such as the development of anti-inflammatory agents where related acetic acid derivatives have shown significant activity . It may also find utility in materials science or as an intermediate for further chemical modification. Researchers can leverage this compound to explore its properties and reactivity in various experimental settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO3 B1661149 2-(2-propylpentanoylamino)acetic Acid CAS No. 88321-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propylpentanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-5-8(6-4-2)10(14)11-7-9(12)13/h8H,3-7H2,1-2H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKXUUNBNHZZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236962
Record name 2-(2-Propylpentanoylamino)acetic acid
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valproylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

88321-07-7
Record name N-(1-Oxo-2-propylpentyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88321-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Propylpentanoylamino)acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Propylpentanoylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valproylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes for N-Acylglycine Compounds

N-acylglycine compounds, a subset of N-acyl-alpha amino acids (NAAAs), can be synthesized through various chemical and biological pathways. These methods range from traditional organic reactions to greener, enzyme-catalyzed processes.

The synthesis of N-acyl-alpha amino acids is a fundamental process in organic and medicinal chemistry. A common industrial method is the Schotten-Baumann condensation reaction, which typically involves the acylation of an amino acid with an acyl chloride under alkaline aqueous conditions. researchgate.netresearchgate.net This approach, while widely applied, often relies on reagents like phosgene, prompting the development of more environmentally friendly alternatives. researchgate.net

Greener synthetic routes have gained significant attention, utilizing enzymes to catalyze the acylation process. researchgate.net Biocatalysts such as lipases and N-acyltransferases can effectively synthesize NAAAs under mild conditions, avoiding toxic by-products. researchgate.netresearchgate.net For instance, enzymatic amidation in aqueous systems can be achieved by activating fatty acids with glycerol, followed by aminolysis with an amino acid like glycine (B1666218). researchgate.net

Biosynthetic pathways for N-acylglycines have also been identified. researchgate.net One major route involves the activation of a fatty acid by an acyl-CoA synthetase to form a fatty acyl-CoA, which is then conjugated with glycine in a reaction catalyzed by glycine N-acyltransferase (GLYAT). researchgate.netnih.gov Another proposed pathway involves the cytochrome c-catalyzed formation of N-fatty acylglycines from the corresponding acyl-CoA and glycine. nih.govnih.gov

The synthesis of 2-(2-propylpentanoylamino)acetic acid (N-Valproylglycine) follows the general principles of N-acylation. A common laboratory-scale approach involves the reaction of glycine or a glycine ester with an activated form of valproic acid (2-propylpentanoic acid).

A specific pathway is initiated by converting N-valproylglycine into its ethyl ester, N-(2-ethoxy-2-oxoethyl)-2-propylpentanamide. nih.govjst.go.jp This intermediate is typically prepared by reacting valproyl chloride with glycine ethyl ester hydrochloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane. The resulting ester can then be hydrolyzed under basic conditions to yield the final product, this compound.

Design and Preparation of Novel Analogues and Derivatives

The core structure of this compound serves as a scaffold for creating novel derivatives with tailored properties for research, particularly in evaluating biological activity.

A notable derivatization strategy involves the conversion of N-valproylglycine into hydrazides and subsequently into Schiff bases. nih.govjst.go.jp This multi-step synthesis begins with the esterification of N-valproylglycine to its ethyl ester. jst.go.jp The resulting ester, N-(2-ethoxy-2-oxoethyl)-2-propylpentanamide, is then reacted with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) under reflux to produce N-valproylglycine hydrazide (2-(2-propylpentanoylamino)acetohydrazide). nih.govjst.go.jp

This hydrazide serves as a key intermediate for the synthesis of Schiff bases. nih.gov By condensing the N-valproylglycine hydrazide with various substituted aromatic aldehydes in the presence of a catalytic amount of acid (like glacial acetic acid) in ethanol, a series of N'-substituted-benzylidene-2-(2-propylpentanoylamino)acetohydrazides can be prepared. nih.govjst.go.jp

The synthesis of Schiff base derivatives of N-valproylglycine has been a strategy to explore new compounds with potential antiangiogenic and anticancer activities. nih.govjst.go.jp By introducing different substituents onto the aromatic ring of the aldehyde used in the Schiff base formation, researchers can systematically modify the structure and evaluate the impact on biological activity. nih.govjst.go.jp

This structure-activity relationship (SAR) study allows for the optimization of the lead compound. For example, a series of Schiff bases were synthesized from N-valproylglycine hydrazide and different benzaldehyde (B42025) derivatives (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde). nih.govjst.go.jp The resulting compounds were then evaluated in biological assays, such as in transgenic zebrafish embryos and liver carcinoma cell lines, to assess their antiangiogenic and anticancer potential. nih.govjst.go.jpksu.edu.sa The Schiff bases of N-valproylglycine hydrazide derivatives were found to be potent in suppressing the formation of angiogenic blood vessels and showed anticancer activity at low concentrations. nih.govjst.go.jp

The table below summarizes a selection of synthesized Schiff base derivatives and the aldehyde precursors used.

Compound IDAldehyde PrecursorFinal Schiff Base Name
12a4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-2-(2-propylpentanoylamino)acetohydrazide
12b4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-2-(2-propylpentanoylamino)acetohydrazide
12c4-HydroxybenzaldehydeN'-(4-Hydroxybenzylidene)-2-(2-propylpentanoylamino)acetohydrazide
12d4-(Dimethylamino)benzaldehydeN'-(4-(Dimethylamino)benzylidene)-2-(2-propylpentanoylamino)acetohydrazide
12eBenzaldehydeN'-(Benzylidene)-2-(2-propylpentanoylamino)acetohydrazide

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data on the biological activities of this compound in the areas of antiangiogenic and anticancer activities as outlined in the requested article structure. The majority of existing research on this compound, a glycinamide (B1583983) derivative of Valproic Acid (VPA), focuses primarily on its synthesis, pharmacokinetics, and potential as an anticonvulsant agent with improved brain distribution compared to its parent compound. nih.govnih.gov

Studies detailing its effects on endothelial cell behavior, angiogenesis pathways, or its cytotoxicity against cancer cell lines such as HepG2 are not sufficiently available in the public domain to construct a scientifically accurate and detailed article according to the specified requirements.

While the parent compound, Valproic Acid (VPA), has been investigated for its role as a histone deacetylase (HDAC) inhibitor and has demonstrated antiangiogenic and anticancer properties in various preclinical models, it is not scientifically accurate to directly attribute these findings to its derivative, this compound. nih.govnih.govnih.gov Chemical modifications made to a parent compound can significantly alter its biological activity profile.

Therefore, we are unable to provide the requested article on the "Investigation of Biological Activities in Pre-clinical Models" for this compound due to the absence of specific research data for the following sections:

Investigation of Biological Activities in Pre Clinical Models

Enzymatic Modulation and Interaction Studies

Further preclinical research is required to elucidate the potential activities of 2-(2-propylpentanoylamino)acetic acid in these areas.

Inhibition of Microsomal Epoxide Hydrolase (mEH) by Valproylglycine and Related Analogues

Research into the inhibitory potential of valproic acid derivatives has shown that this compound is a weak inhibitor of human microsomal epoxide hydrolase (mEH). nih.gov In a study evaluating various amide and acid analogues of valproic acid, the inhibitory potency was assessed in human liver microsomes. While certain structural features, such as an unsubstituted amide moiety and a minimum of eight carbon atoms, were associated with potent mEH inhibition, N-substituted valproylamide analogues generally exhibited reduced or abolished inhibitory activity. nih.gov Valproylglycine, as a major metabolite of valproyl glycinamide (B1583983), falls into this category of weak inhibitors. nih.gov

Carbonic Anhydrase (CA) Isozyme Inhibition by Valproyl Derivatives

The investigation of valproyl derivatives as inhibitors of carbonic anhydrase (CA) has primarily focused on compounds where the valproyl moiety is attached to a sulfonamide scaffold. A series of aromatic and heterocyclic sulfonamides incorporating valproyl groups were synthesized and evaluated for their inhibitory activity against several CA isozymes. Notably, these studies did not directly assess the inhibitory potential of this compound itself. The research highlights that the potent CA inhibitory action is associated with the sulfonamide portion of the molecules, a feature absent in valproylglycine.

Neurological Activity Studies in Animal Models

The neurological effects of this compound have been explored in various animal models to determine its anticonvulsant properties and its impact on neuronal excitability.

Evaluation of Anticonvulsant Properties of Valproylglycine Derivatives in Rodent Models

The anticonvulsant profile of valproylglycine derivatives has been assessed in rodent models. One study investigated the anticonvulsant activity of valproyl glycinamide, for which valproylglycine is a metabolite. Valproyl glycinamide demonstrated a notable anticonvulsant profile in both mice and rats. While this suggests that its metabolite, this compound, is present during this activity, the direct anticonvulsant efficacy of isolated valproylglycine was not the primary focus of this particular study.

Impact on CA1 Hippocampal Epileptiform Activity in Rat Models

Studies on the impact of valproic acid and its derivatives on hippocampal activity provide a context for the potential effects of this compound. Research on rat hippocampal slices has shown that high concentrations of valproic acid can paradoxically enhance epileptiform activity in the CA1 region under certain experimental conditions. nih.gov Conversely, other studies have demonstrated that valproate can suppress spontaneous epileptiform activity in the hippocampus. nih.gov Specific investigations into the direct effects of this compound on CA1 hippocampal epileptiform activity, including measurements of burst duration and frequency, are not extensively detailed in the available literature.

Metabolic Pathways and Biotransformation Research

Role of Glycine (B1666218) N-Acylase in the Endogenous Formation of Valproylglycine

The endogenous synthesis of Valproylglycine is a two-step process that occurs within the mitochondria. First, Valproic Acid is activated to its coenzyme A thioester, Valproyl-CoA. clinpgx.orgontosight.ai This reaction is catalyzed by acyl-CoA synthetases. ontosight.ai

Following its formation, Valproyl-CoA serves as a substrate for the enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13). wikipedia.org This enzyme facilitates a conjugation reaction, transferring the valproyl group from Valproyl-CoA to the amino group of glycine. wikipedia.org This process yields Valproylglycine and releases a molecule of free Coenzyme A (CoA). wikipedia.org The glycine conjugation pathway is a recognized detoxification mechanism for various endogenous and xenobiotic acyl-CoA esters, helping to regenerate the vital pool of free mitochondrial CoA. nih.gov While GLYAT is known to act on a variety of aliphatic and aromatic acyl-CoAs, its action on Valproyl-CoA is a key step in forming the Valproylglycine metabolite. ebi.ac.uk

Table 1: Key Enzymes in Valproylglycine Formation Click on a row to view more details.

Enzyme Systematic Name Function
Acyl-CoA Synthetase Acid--CoA ligase Activates Valproic Acid to Valproyl-CoA.

Valproylglycine as a Key Metabolite within Valproic Acid Metabolic Pathways

Valproic Acid metabolism is dominated by three primary routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation. clinpgx.orgnih.gov Glucuronidation is the main pathway, accounting for approximately 50% of VPA disposition, while β-oxidation and CYP-mediated oxidation account for about 40% and 10%, respectively. clinpgx.org

The formation of Valproylglycine is intrinsically linked to the β-oxidation pathway, which requires the initial conversion of VPA to Valproyl-CoA. clinpgx.orgontosight.ai While metabolites from the CYP-mediated pathway, such as 4-ene-VPA, are often highlighted for their association with hepatotoxicity, Valproylglycine's role is primarily seen as part of a detoxification process. nih.govsemanticscholar.org By conjugating Valproyl-CoA, the glycine pathway helps to mitigate the sequestration of mitochondrial Coenzyme A, which is crucial for maintaining energy metabolism. nih.gov Though not considered a primary therapeutic or toxic metabolite, its formation is an important indicator of the metabolic flux through the mitochondrial pathway. The Human Metabolome Database notes that, despite its identification, very few scientific articles have been published specifically on Valproylglycine.

Influence on Mitochondrial Metabolic Homeostasis in Pre-clinical Systems

The metabolism of VPA, a branched-chain fatty acid, significantly impacts mitochondrial function. This interference is a central aspect of its metabolic effects and toxicity profile.

The activation of VPA to Valproyl-CoA consumes free mitochondrial Coenzyme A (CoA). researchgate.net An accumulation of Valproyl-CoA can sequester the available CoA pool, which is essential for numerous metabolic processes, including the Krebs cycle and the β-oxidation of endogenous fatty acids. researchgate.netnih.gov Research has shown that Valproyl-CoA can inhibit key Krebs cycle enzymes, thereby impairing cellular energy status. researchgate.net

Carnitine plays a dual role in this context. It is required for the transport of long-chain fatty acids into the mitochondria and also helps to buffer the acyl-CoA/CoA ratio. nih.govresearchgate.net VPA metabolism can lead to a secondary carnitine deficiency by forming valproylcarnitine (B1204354) for transport and excretion. researchgate.net A lack of carnitine impairs β-oxidation and can shift VPA metabolism toward alternative, potentially more toxic, pathways like ω-oxidation. researchgate.net The formation of Valproylglycine from Valproyl-CoA is a mechanism that directly counteracts CoA depletion by releasing a free CoA molecule, thus playing a role in maintaining mitochondrial CoA homeostasis. wikipedia.orgnih.gov

Parallel to the β-oxidation and glycine conjugation pathways, VPA undergoes oxidative metabolism mediated by cytochrome P450 enzymes. nih.govmdpi.com This pathway generates metabolites such as 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. mdpi.com

The metabolite 4-ene-VPA is particularly noteworthy as it is a precursor to reactive intermediates. oup.com It can be further metabolized via the β-oxidation pathway to form (E)-2,4-diene-VPA. clinpgx.org This compound is a chemically reactive electrophile that has been strongly implicated in VPA-induced hepatotoxicity. nih.gov These reactive metabolites can deplete mitochondrial glutathione, an essential antioxidant, and form adducts with proteins and CoA, further disrupting mitochondrial function and inhibiting β-oxidation. nih.gov The glycine conjugation pathway represents a separate, non-toxic route for Valproyl-CoA, contrasting with the potential for toxic metabolite formation via the CYP-mediated oxidative pathways.

Metabolomics Profiling and Identification in Animal Models

Metabolomics provides a comprehensive approach to understanding the systemic effects of drugs by profiling a wide range of endogenous and exogenous metabolites in biological samples.

The analysis of VPA and its metabolites in preclinical animal models, such as rats, mice, and dogs, has historically been performed using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov These studies have successfully identified a range of VPA metabolites in serum, including products of β-oxidation and ω-oxidation. nih.gov

More recent metabolomic studies employ advanced analytical platforms, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of metabolites in biological matrices like plasma and tissue extracts. researchgate.netmdpi.com These methods offer high sensitivity and specificity, allowing for the precise measurement of a broad spectrum of compounds. While these techniques are well-suited for detecting Valproylglycine, specific quantitative data on this metabolite in animal models is not widely available in the published literature. Comprehensive metabolic profiling studies in children have shown that VPA alters urinary organic acid profiles, indicating significant effects on branched-chain amino acid metabolism and oxidative stress pathways. researchgate.net Such approaches are capable of identifying and quantifying metabolites like Valproylglycine, providing insights into individual metabolic responses to VPA.

Identification in Specific Disease Models (e.g., Cardiometabolic Disease in Mice)

The metabolic fate of Valproic Acid (VPA) and its derivatives, including 2-(2-propylpentanoylamino)acetic acid, has been a subject of research, particularly in the context of metabolic alterations. While direct studies focusing solely on the identification of this compound in mouse models of cardiometabolic disease are limited, the metabolic pathways leading to its formation and the biological effects of its constituent parts, VPA and glycine, have been investigated.

Valproic acid is known to undergo several metabolic transformations, one of which is conjugation with glycine to form this compound. Research in animal models has demonstrated that the administration of VPA can lead to significant changes in amino acid metabolism, most notably an increase in glycine levels. Studies in rats have shown that VPA administration results in elevated amounts of glycine in both serum and urine. nih.gov This hyperglycinemia and hyperglycinuria are attributed to the inhibition of the glycine cleavage system by VPA and its metabolite, valproyl-CoA. nih.gov

A comprehensive metabolomic analysis in male mice treated with sodium valproate identified significant alterations in several metabolic pathways, including those related to amino acid and fatty acid metabolism. dovepress.com This study revealed that VPA treatment led to increased levels of several amino acids, including glycine, in various tissues. dovepress.com The toxic mechanisms of VPA are thought to involve oxidative stress, inflammation, and disorders in amino acid, lipid, and energy metabolism. dovepress.com

The glycine component of this compound is of particular interest in the context of cardiometabolic disease. Emerging research highlights the potential therapeutic benefits of glycine in this area. nih.gov Studies in mice have shown that glycine can protect against cardiac hypertrophy and fibrosis induced by transverse aortic constriction or angiotensin II. nih.gov Furthermore, in aging mice, the combination of glycine and N-acetylcysteine has been found to reduce leukocyte infiltration and improve cardiac and mitochondrial function. nih.gov Glycine has also been observed to decrease lipid accumulation in murine macrophages. nih.gov

Given the known metabolic conversion of VPA to its glycine conjugate and the established effects of both VPA and glycine on metabolic processes, the identification of this compound in cardiometabolic disease models in mice is an area warranting further investigation.

Table 1: VPA-Induced Metabolic Changes in Mice

Metabolite CategorySpecific Metabolites with Increased LevelsMetabolic Pathways AffectedReference
Amino AcidsPhenylalanine, Valine, Isoleucine, Serine, Aspartic acid, Alanine, Threonine, Cysteine, Glutamic acid, Glycine Alanine, aspartate, and glutamate (B1630785) metabolism; Glutathione metabolism; Glycine , serine, and threonine metabolism; Phenylalanine, tyrosine, and tryptophan biosynthesis dovepress.com
Fatty Acids-Butanoate metabolism dovepress.com
Energy Metabolism-Glyoxylate and dicarboxylate metabolism dovepress.com

Table 2: Observed Effects of Glycine in Mouse Models of Cardiometabolic Disease

Mouse ModelInterventionObserved EffectsReference
Transverse Aortic Constriction / Angiotensin II-induced Cardiac HypertrophyGlycineProtection against cardiac hypertrophy and fibrosis nih.gov
Aging MiceGlycine + N-acetylcysteineReduced leukocyte infiltration, improved cardiac and mitochondrial function nih.gov
Murine MacrophagesGlycineDecreased lipid accumulation nih.gov

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Biological Activity

Understanding how specific structural components of 2-(2-propylpentanoylamino)acetic acid contribute to its biological effects is fundamental to its development. The molecule can be deconstructed into three primary components: the branched alkyl chain of the valproic acid core, the central amide linkage, and the terminal carboxylic acid group of the glycine (B1666218) moiety. Each of these plays a distinct role in the compound's interaction with biological targets, primarily histone deacetylase (HDAC) enzymes. nih.govnih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com Valproic acid and its derivatives have been identified as inhibitors of this process. nih.govresearchgate.net Studies on N-valproylglycine derivatives, a category that includes this compound, have demonstrated potent antiangiogenic activity. In a key study using a transgenic zebrafish embryo model, N-valproylglycine derivatives were found to suppress the formation of angiogenic blood vessels by as much as 80% at concentrations between 2-20 μM. researchgate.net

The antiangiogenic effect is largely attributed to the compound's ability to inhibit HDACs. This inhibition leads to downstream effects that halt the proliferation and migration of endothelial cells, which are essential for creating new blood vessels. nih.gov The structural design, combining the hydrophobic alkyl portion of VPA with the more polar glycine tail, appears crucial for this enhanced activity compared to VPA alone.

The anticancer properties of this compound are primarily linked to its function as an HDAC inhibitor. researchgate.net The classic pharmacophore model for HDAC inhibitors consists of a surface recognition group (cap), a linker, and a zinc-binding group (ZBG). mdpi.com In this compound, the dipropyl group of the VPA moiety serves as the hydrophobic cap, which interacts with the surface of the HDAC enzyme. The glycine portion acts as a linker, and its terminal carboxylate functions as the ZBG, chelating the essential zinc ion in the enzyme's active site. mdpi.comnih.gov

The introduction of the amino acid moiety significantly impacts potency. Research has shown that N-valproylglycine derivatives can suppress the survival of human liver cancer cells (HepG2) by approximately 70%, while exhibiting minimal toxicity to normal human embryonic kidney cells (HEK 293). researchgate.net This suggests a favorable therapeutic window. Other studies designing amino acid derivatives of VPA also noted that these new analogs showed greater anti-proliferative effects than the parent compound. researchgate.net The amide bond and the specific amino acid structure are critical in correctly positioning the molecule within the HDAC active site to maximize inhibitory action.

CompoundCell LineEffectFindingSource
N-valproylglycine derivativesHepG2 (Liver Cancer)AnticancerSuppressed cell survival by ~70% researchgate.net
N-valproylglycine derivativesHEK 293 (Normal Kidney)ToxicitySuppressed cell survival by only 10-12% researchgate.net
N-valproylglycine derivativesZebrafish EmbryosAntiangiogenicSuppressed angiogenic blood vessel formation by 80% researchgate.net
Amino acid derivatives of VPAHeLa CellsAnticancerDerivatives have greater anti-proliferative effects than VPA researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a computational approach to formally correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the efficacy of novel molecules before they are synthesized, thereby streamlining the drug discovery process.

In QSAR studies of VPA analogs, a variety of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. nih.govconicet.gov.ar These descriptors fall into several categories, including electronic (e.g., partial charges), steric (e.g., molecular volume), lipophilic (e.g., logP), and topological (e.g., connectivity indices). researchgate.netnih.gov

For instance, lipophilicity, often expressed as log P, has been shown to be a critical parameter for the activity of VPA metabolites, likely reflecting the molecule's ability to cross biological membranes. nih.gov In studies of aryl-VPA derivatives targeting HDAC8, the 2D-BCUT descriptor Belm4 was identified as a key parameter in successful QSAR models. nih.govingentaconnect.com Quantum chemical parameters, derived from quantum mechanics calculations, provide detailed information about the electronic structure and reactivity of the compounds, further refining the predictive power of QSAR models. proquest.com

Descriptor ClassExamplesProperty RepresentedSource
Lipophiliclog P(octanol/water)Hydrophobicity and membrane permeability researchgate.netnih.gov
ElectronicPartial atomic charges, Dipole momentElectron distribution and polar interactions nih.govproquest.com
Steric / GeometricalMolecular volume, Surface areaSize and shape of the molecule researchgate.netnih.gov
TopologicalConnectivity indices, Shape indicesMolecular branching and structure researchgate.net
2D-BCUTBelm4Relationship between atomic properties (charge, polarizability, H-bond ability) nih.govingentaconnect.com

Once a relevant set of molecular descriptors is identified, statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to build a mathematical equation linking these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govproquest.com A robust QSAR model should not only accurately describe the data it was trained on but also possess high predictive power for new, untested compounds. conicet.gov.ar

The utility of this approach was demonstrated in a study of aryl-VPA derivatives, where docking and QSAR studies were used to screen a library of 500 potential compounds. nih.govingentaconnect.com Based on these theoretical predictions, a specific compound, DAVP042, was selected, synthesized, and experimentally tested. The compound showed significant antiproliferative activity across several cancer cell lines, validating the predictive accuracy of the computational methodology employed. nih.govingentaconnect.com

In Silico Approaches to Molecular Interactions

To gain a deeper, atom-level understanding of how this compound interacts with its biological targets, researchers employ in silico techniques like molecular docking and molecular dynamics (MD) simulations. nih.gov These methods simulate the binding process between a ligand (the compound) and a receptor (the target protein), providing insights into the binding affinity and the specific interactions that stabilize the complex. mdpi.com

For VPA derivatives, the primary target modeled is the active site of HDAC enzymes, particularly class I isoforms like HDAC8. researchgate.netnih.gov Molecular docking studies place the ligand into the three-dimensional structure of the protein's binding pocket to predict its preferred orientation and binding energy. mdpi.combiointerfaceresearch.com These studies have confirmed that the binding of VPA derivatives involves key interactions: the carboxylate group chelates the catalytic zinc ion, while the hydrophobic alkyl chain extends into a narrow channel in the enzyme. researchgate.netnih.gov

Molecular dynamics simulations extend this static picture by simulating the movement of atoms over time, offering a view of the dynamic stability of the ligand-protein complex. nih.govrsc.org For VPA-amino acid conjugates, simulations have revealed that hydrogen bonds and hydrophobic interactions are crucial for stabilizing the binding. researchgate.net Interestingly, these studies also suggest that amino acid derivatives may bind to different sites on the enzyme compared to VPA, which could explain their altered activity and selectivity profiles. researchgate.net

Interaction TypeMolecular Groups InvolvedTarget Site on HDACSignificanceSource
Zinc ChelationTerminal carboxylate group (-COOH)Catalytic Zn²⁺ ionEssential for inhibitory activity; anchors the molecule in the active site. mdpi.comnih.gov
Hydrogen BondingAmide group (-CONH-), Carboxylate groupAmino acid residues in the active site (e.g., Histidine, Aspartate)Provides specificity and enhances binding affinity. researchgate.netnih.gov
Hydrophobic InteractionsDipropyl alkyl chainsHydrophobic channel/tunnel of the active sitePositions the molecule and contributes to binding stability. researchgate.netnih.gov
π-π StackingAromatic rings (in aryl-VPA derivatives)Aromatic residues (e.g., Tyrosine, Phenylalanine)Important for the binding of specific VPA analogs. nih.govingentaconnect.com

Molecular Docking Simulations for Putative Target Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com This method is widely used in drug design to predict the binding affinity and interaction of small molecules with protein targets.

While specific molecular docking studies exclusively focused on this compound (Valproylglycine) are not extensively detailed in the available research, studies on closely related derivatives of valproic acid (VPA) provide valuable insights into its potential interactions with putative protein targets. One of the well-recognized targets of VPA is histone deacetylase (HDAC). nih.govnih.gov

A study involving a glutamine-VPA derivative, (S)-5-amino-2-(heptan-4-ylamino)-5-oxopentanoic acid (Gln-VPA), explored its binding to HDAC8. The docking studies indicated that Gln-VPA could successfully reach the catalytic site of HDAC8, suggesting that VPA derivatives can act as HDAC inhibitors. nih.gov Similarly, docking and QSAR studies of aryl-VPA derivatives targeting HDAC8 have been performed to identify potential antiproliferative agents. nih.gov These studies identified that π-π interactions and hydrogen bonds were the most significant noncovalent interactions between the HDAC8 enzyme and the VPA derivatives. nih.gov

Another computational study investigated the binding interactions of valproic acid itself with the enzyme GABA transaminase. researchgate.net The docking analysis revealed a specific binding mode and calculated a fitness score, which is indicative of the binding affinity. researchgate.net Given that this compound is an amide derivative of VPA, it is plausible that it shares similar putative targets. The glycine moiety could potentially form additional interactions within the binding pocket of target proteins compared to VPA, which may influence its binding affinity and specificity.

The table below summarizes findings from docking studies on VPA and its derivatives with their putative protein targets.

Compound/DerivativePutative Target ProteinKey Findings from Docking Studies
Valproic AcidGABA transaminaseAnalysis of protein-ligand interactions resulted in a calculated fitness score indicating binding affinity. researchgate.net
Aryl-VPA derivativesHistone Deacetylase 8 (HDAC8)Identified π-π and hydrogen bonds as the most important noncovalent interactions for binding. nih.gov
(S)-5-amino-2-(heptan-4-ylamino)-5-oxopentanoic acid (Gln-VPA)Histone Deacetylase 8 (HDAC8)Docking studies showed that the derivative could reach the catalytic site of the enzyme. nih.gov

These studies collectively suggest that the valproyl moiety is a key pharmacophore for binding to these targets. The structural modifications, such as the addition of an amino acid conjugate in the case of Valproylglycine, could modulate the binding affinity and selectivity, a hypothesis that warrants further dedicated molecular docking simulations.

Conformational and Electronic Property Analysis of Valproylglycine and its Derivatives

The conformational and electronic characteristics of Valproylglycine and related VPA derivatives have been analyzed using computational methods to understand their chemical behavior and structure-activity relationships. A significant study focused on the polar O=C-X moiety (where X is O or N) in VPA and its amide and ester derivatives using the B3LYP level of theory with 6-31+G(d,p) and 6-311++G(d,p) basis sets. acs.org

This research explored the delocalization of electron density in this polar region through methods such as Electron Localization Function (ELF), Natural Bond Orbital (NBO), and Atoms in Molecules (AIM) calculations. acs.org The findings revealed that the bending of the atoms in the O=C-X backbone is associated with a three-dimensional arrangement of donor and acceptor proton units. acs.org These arrangements lead to the formation of nearly planar pseudorings of four, five, and six members, which arise from stabilizing interactions. acs.org Such analyses help in explaining the changes in structural parameters and atomic charges within the polar moiety. acs.org

The conformational space of VPA and its derivatives has been investigated using molecular dynamics simulations. acs.org These simulations help in identifying the lowest-energy conformers. For VPA and its derivatives, the O=C-X fragment typically exhibits a syn conformation. acs.org In the case of amides and esters, the δH—C4—C8=O9 dihedral angle generally presents an anti configuration. acs.org

The electronic properties of glycine and its derivatives have also been the subject of computational studies. Ab initio quantum mechanical calculations at the HF/3-21g** level of theory have been used to study the electronic properties of glycine in the gas phase and in different solvents. derpharmachemica.com These studies indicate that solvation can lead to small geometrical changes in the COOH group and an increase in the total dipole moment, suggesting increased reactivity in solution. derpharmachemica.com The HOMO-LUMO band gap energy, a descriptor of chemical reactivity, has also been analyzed. derpharmachemica.com

The table below presents a summary of the computational methods and key findings from the conformational and electronic property analysis of VPA derivatives and glycine.

Computational MethodAnalyzed PropertiesKey Findings
B3LYP/6-31+G(d,p) and 6-311++G(d,p)Conformational and electronic characteristics of the polar O=C-X moiety in VPA derivatives.Revealed stabilizing intramolecular interactions leading to pseudoring formations and explained changes in structural parameters and atomic charges. acs.org
ELF, NBO, and AIM calculationsDelocalization of electron density.Showed a three-dimensional arrangement of donor and acceptor proton units around the O=C-X backbone. acs.org
Molecular Dynamics (MM+ force field)Conformational space of VPA and its derivatives.Identified the lowest-energy conformers, with the O=C-X fragment typically in a syn conformation. acs.org
HF/3-21g**Electronic properties of glycine in different solvents.Solvation increases the total dipole moment, indicating higher reactivity. derpharmachemica.com

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of 2-(2-propylpentanoylamino)acetic acid, allowing for its separation from complex mixtures and subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the determination of valproic acid and its metabolites, including its amino acid conjugates, in biological samples such as serum and urine. rsc.org The identification of this compound, also known as valproyl glycine (B1666218) (VPA-GLY), has been reported in patient serum and urine through chromatographic evidence. rsc.orghuji.ac.il

The analytical approach for metabolites like this compound via GC-MS typically involves several key steps. Due to the low volatility of the compound, a derivatization step is necessary to convert it into a more volatile form suitable for gas chromatography. hmdb.ca This is often achieved by converting the carboxylic acid group into a silyl (B83357) derivative, for example, a tert-butyldimethylsilyl (tBDMS) ester. hmdb.ca

Following separation on a capillary column, the eluting compounds enter the mass spectrometer, which serves as a highly specific detector. hmdb.ca Mass spectrometry analysis is frequently performed using selected ion monitoring (SIM), where the instrument is set to detect specific ions known to be characteristic of the target analyte. This method provides high sensitivity and selectivity, allowing for the detection of trace concentrations of the metabolite even in complex biological matrices. rsc.orghmdb.ca GC-MS has been instrumental in metabolomics studies to understand the broader metabolic changes induced by valproic acid administration. orgchemboulder.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing precise quantification of pharmaceutical compounds. hmdb.ca While extensively used for the parent compound, valproic acid, the principles are directly applicable to its glycine conjugate, this compound. compoundchem.combeilstein-journals.org A significant challenge in the HPLC analysis of this compound using UV detection is its lack of a strong chromophore, which results in poor absorption of UV light. uobasrah.edu.iqresearchgate.net

To overcome this, derivatization strategies are often employed to attach a UV-absorbing tag to the molecule, enabling sensitive detection. uobasrah.edu.iqscielo.br Reversed-phase HPLC (RP-HPLC) is the most common separation mode. compoundchem.com The method's validation is critical and involves assessing parameters such as linearity, accuracy, precision, and specificity to ensure the data is reliable. beilstein-journals.org Linearity is typically established across a range of concentrations, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. compoundchem.combeilstein-journals.org

Below is an interactive table summarizing typical RP-HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for the parent compound.

ParameterTypical Condition/ValueReference
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm) beilstein-journals.org
Mobile PhaseAcetonitrile and Phosphate Buffer (pH adjusted) beilstein-journals.org
Flow Rate1.0 - 1.5 mL/min hmdb.cabeilstein-journals.org
DetectionUV at ~210 nm (often requires derivatization) compoundchem.comscielo.br
Linearity Range10 - 150 µg/mL beilstein-journals.org
Accuracy (% Recovery)94.3% - 101.88% hmdb.cabeilstein-journals.org
Precision (% RSD)< 2.0% hmdb.ca

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Through ¹H-NMR (proton) and ¹³C-NMR (carbon-13) experiments, the chemical environment of each hydrogen and carbon atom in the this compound molecule can be mapped out.

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure and known values for similar chemical moieties. The ¹H-NMR spectrum would show signals for the terminal methyl groups, the methylene (B1212753) groups of the propyl chains, the unique methine (CH) proton, and the methylene protons of the glycine portion. The amide (N-H) and carboxylic acid (O-H) protons would also produce signals, though their positions can be variable. In ¹³C-NMR, distinct signals would appear for each unique carbon atom, including the alkyl carbons and the two different carbonyl carbons (one from the amide and one from the carboxylic acid).

The following interactive table outlines the predicted NMR data for the structural elucidation of this compound.

Predicted ¹H-NMR DataPredicted ¹³C-NMR Data
Proton EnvironmentPredicted δ (ppm)Predicted MultiplicityCarbon EnvironmentPredicted δ (ppm)
-CH₃0.8 - 1.0Triplet (t)-CH₃10 - 15
-CH₂- (in propyl chains)1.2 - 1.7Multiplet (m)-CH₂- (in propyl chains)16 - 35
-CH(C=O)- (methine)2.0 - 2.5Multiplet (m)-CH(C=O)- (methine)40 - 55
-NH-CH₂-COOH3.8 - 4.2Doublet (d)-NH-CH₂-COOH40 - 50
-NH-7.5 - 8.5Triplet (t) or Broad Singlet-C=O (Amide)170 - 175
-COOH10 - 13Broad Singlet-C=O (Carboxylic Acid)175 - 185

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features: the carboxylic acid, the secondary amide, and the alkyl groups.

The carboxylic acid group gives rise to a very broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹, which is a hallmark of hydrogen-bonded acids. A strong C=O (carbonyl) stretching band for the acid would appear around 1725 to 1700 cm⁻¹. researchgate.net The secondary amide group is identified by an N-H stretching vibration near 3300 cm⁻¹ and a strong amide I band (primarily C=O stretch) between 1680 and 1630 cm⁻¹. Finally, the presence of the propylpentanoyl backbone is confirmed by C-H stretching vibrations just below 3000 cm⁻¹. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)N-H Stretch~3300Medium
Carboxylic Acid (O-H)O-H Stretch3300 - 2500Strong, Broad
Alkyl (C-H)C-H Stretch2960 - 2850Strong
Carboxylic Acid (C=O)C=O Stretch1725 - 1700Strong
Amide (C=O)Amide I Band1680 - 1630Strong

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) that constitute a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance and serves as a primary indicator of its purity. For this compound, the molecular formula is C₁₀H₁₉NO₃.

From this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample of the compound should yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values.

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Theoretical Percentage (%)
CarbonC12.01110120.1159.67%
HydrogenH1.0081919.1529.52%
NitrogenN14.007114.0076.96%
OxygenO15.999347.99723.85%
Total201.266100.00%

Mass Spectrometry Techniques for Metabolite Identification and Quantification (e.g., Electrospray Tandem Mass Spectrometry)

Advanced analytical methodologies are crucial for the precise identification and quantification of metabolites in complex biological matrices. Among these, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and utilizing electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), stands out as a powerful tool for the analysis of drug metabolites such as this compound, also known as valproyl glycine.

Electrospray ionization is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it highly suitable for the analysis of thermally labile and polar molecules like amino acid conjugates. nih.gov In the context of valproyl glycine analysis, ESI is effectively employed to generate protonated molecular ions [M+H]⁺ that can be further analyzed by the mass spectrometer.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. In this technique, the protonated molecular ion of valproyl glycine is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, generating a unique pattern of product ions. This fragmentation pattern serves as a structural fingerprint for the molecule, allowing for its unambiguous identification even in the presence of other co-eluting compounds.

One of the primary applications of LC-MS/MS in this context is for quantitative analysis using Multiple Reaction Monitoring (MRM). In an MRM experiment, specific precursor-to-product ion transitions for the analyte are monitored over time. This highly selective detection method provides excellent sensitivity and a wide dynamic range for quantification.

Detailed research findings from studies on the amino acid conjugates of valproic acid have provided specific mass spectrometric data for valproyl glycine. The electrospray ionization tandem mass spectrum of a synthetic standard of valproyl glycine reveals a characteristic fragmentation pattern. researchgate.net

The table below summarizes the key mass-to-charge ratios (m/z) observed in the LC-MS/MS analysis of a synthetic standard of valproyl glycine. researchgate.net

Analyte Precursor Ion (m/z) Product Ions (m/z) Ionization Mode
This compound202.1127.1, 144.1Positive Electrospray Ionization

This table is interactive. You can sort and filter the data.

The precursor ion at m/z 202.1 corresponds to the protonated molecule of valproyl glycine ([M+H]⁺). The product ions at m/z 127.1 and 144.1 are characteristic fragments generated through collision-induced dissociation. The ion at m/z 144.1 likely corresponds to the valproyl moiety, while the ion at m/z 127.1 could be formed through a subsequent fragmentation of the valproyl group. The specificity of these transitions allows for the development of highly selective and sensitive quantitative methods for determining the levels of valproyl glycine in biological samples such as serum and urine. nih.gov

The quantitative determination of valproyl glycine is significant as it has been identified, albeit in trace concentrations, in the serum and urine of patients undergoing valproic acid therapy. nih.gov The ability to accurately measure this metabolite contributes to a more comprehensive understanding of the metabolic profile of valproic acid.

Future Directions and Emerging Research Perspectives

Exploration of Untapped Biological Activities and Potential Research Applications in Pre-clinical Settings

While 2-(2-propylpentanoylamino)acetic acid, or Valproylglycine, is recognized as a metabolite of Valproic Acid (VPA), ongoing research is beginning to uncover its own distinct biological activities. Pre-clinical studies are shifting focus to explore this molecule not just as a metabolic byproduct, but as a potential therapeutic agent in its own right, particularly through the investigation of its novel derivatives.

A significant area of emerging research is in oncology. Studies have been conducted on novel N-valproylglycine derivatives to assess their anticancer and antiangiogenic properties. waocp.orgnih.gov In one such study, these derivatives demonstrated potent and selective toxicity toward cancer cells while being safer for normal cells. waocp.orgnih.gov When tested on a human liver cancer cell line (HepG2), N-valproylglycine derivatives suppressed cancer cell survival by nearly 70%, whereas the effect on a normal human embryonic kidney cell line (HEK 293) was minimal, with only a 10-12% reduction in viability. waocp.orgnih.govresearchgate.net Furthermore, these compounds showed strong antiangiogenic effects, inhibiting the formation of developmental blood vessels in zebrafish embryos by 80%. waocp.orgnih.govresearchgate.net Given that many tumors rely on angiogenesis for growth, these findings suggest that Valproylglycine derivatives could be a promising strategy for treating highly vascularized cancers like hepatocellular carcinoma. waocp.orgnih.govresearchgate.net

Another promising avenue is in neuroprotection. The parent compound, VPA, has been observed to decrease serum levels of Glial Fibrillary Acidic Protein (GFAP) and Neurofilament Light Chain (NF-L) in animal models of traumatic brain injury. nih.gov These proteins are biomarkers of brain injury, and a reduction in their levels suggests a neuroprotective effect. nih.gov This raises the possibility that Valproylglycine, as a key metabolite, may contribute to or possess its own neuroprotective properties, warranting further pre-clinical investigation for conditions such as stroke, neurodegenerative diseases, or traumatic brain injury.

The exploration of Valproylglycine's role as a biomarker is also a key research focus. As a metabolite of VPA, its concentration could provide insights into the parent drug's metabolism and potential for adverse effects, such as hepatotoxicity. nih.gov

Table 1: Potential Pre-clinical Research Applications for Valproylglycine and its Derivatives

Research Area Potential Application Pre-clinical Findings/Rationale
Oncology Targeted therapy for hepatocellular carcinoma and other vascularized tumors. N-valproylglycine derivatives show selective cytotoxicity to cancer cells and potent antiangiogenic activity in zebrafish models. waocp.orgnih.govresearchgate.net
Neurology Neuroprotective agent for traumatic brain injury and neurodegenerative diseases. The parent compound, VPA, reduces biomarkers of neuronal damage; Valproylglycine may share or possess similar neuroprotective effects. nih.gov
Pharmacology Biomarker for personalized medicine. Valproylglycine levels may correlate with VPA metabolism, efficacy, and risk of adverse effects like hepatotoxicity. nih.gov

Advancements in Sustainable Synthetic Approaches for Novel this compound Derivatives

The synthesis of novel derivatives of this compound is moving towards more sustainable and environmentally friendly methods, in line with the principles of green chemistry. nih.gov Traditional methods for creating amide bonds often involve harsh conditions, stoichiometric activating agents, and significant waste production. dst.gov.inucl.ac.uk Modern approaches seek to improve efficiency, reduce environmental impact, and lower costs. e3s-conferences.org

One promising strategy is the use of photocatalysis. Researchers have developed methods for synthesizing amides from alcohols using Covalent Organic Frameworks (COFs) as photocatalysts. dst.gov.in This technique utilizes red light, which is less harmful and penetrates more effectively, making it suitable for larger-scale applications under mild reaction conditions. dst.gov.in

Another green approach involves catalyst-free synthesis. For instance, a three-component reaction of amines, azodicarboxylates, and diazoalkanes has been developed to produce hydrazino-containing glycine (B1666218) derivatives without the need for metal catalysts or light irradiation. rsc.org Such methods reduce reliance on potentially toxic and expensive catalysts.

Biocatalysis also presents a sustainable alternative for amide formation, with enzymes offering high selectivity and efficiency for the direct amidation of carboxylic acids. ucl.ac.uk Furthermore, the optimization of reaction conditions, such as using weaker, recyclable acids like lactic acid in place of more volatile ones like acetic acid, can increase product yield and simplify purification through simple filtration. semanticscholar.org These advancements aim to streamline the manufacturing process for novel Valproylglycine derivatives, making it more efficient, cost-effective, and environmentally sustainable. e3s-conferences.org

Table 2: Comparison of Synthetic Approaches for Amide Derivatives

Synthetic Approach Traditional Methods Sustainable (Green) Methods
Catalysts Often require stoichiometric activating agents (e.g., HATU, T3P) or transition metals. ucl.ac.uk Utilize photocatalysts (e.g., COFs), biocatalysts (enzymes), or are catalyst-free. dst.gov.inucl.ac.ukrsc.org
Reaction Conditions Can involve high temperatures and harsh reagents. dst.gov.in Typically mild conditions (e.g., room temperature, visible light). dst.gov.in
Solvents May use volatile organic solvents. Employs green solvents, such as recyclable lactic acid, or aqueous media. rsc.orgsemanticscholar.org
Byproducts Generate significant quantities of chemical waste. ucl.ac.uk Designed to minimize byproducts and waste. nih.gov
Efficiency Can be inefficient with complex purification steps. Aims for high efficiency and simpler product separation (e.g., filtration). semanticscholar.org

Integration of Multi-Omics Data for Comprehensive Understanding of Metabolic Roles

To fully understand the metabolic significance of this compound, researchers are moving towards the integration of multi-omics data. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecule's role within complex biological networks.

The metabolism of Valproic Acid (VPA) is complex, involving at least three major pathways: glucuronidation, mitochondrial β-oxidation, and cytochrome P450-mediated oxidation. nih.gov Valproylglycine is a product of this intricate metabolic network. Studies have shown that VPA treatment can lead to elevated plasma glycine levels, suggesting that VPA metabolism directly interferes with glycine's own metabolic pathways, such as the glycine cleavage system. jcpsp.pk

A key application of the multi-omics approach is in pharmacogenomics and toxicology. For example, research into VPA-induced hepatotoxicity has combined metabolomics with genomics. nih.gov In these studies, patients with abnormal liver function were found to have significantly higher levels of certain VPA metabolites, such as 4-ene-VPA. nih.gov This metabolomic data was then correlated with genomic data, identifying that specific single nucleotide polymorphisms (SNPs) in genes like CPT1A were associated with elevated levels of these toxic metabolites. nih.gov

By integrating these data sets, researchers can build predictive models. For instance, knowing a patient's genetic makeup (genomics) could help predict how they will metabolize VPA, what levels of metabolites like Valproylglycine and 4-ene-VPA to expect (metabolomics), and their subsequent risk of adverse effects. nih.gov Expanding this approach to include proteomics (studying the expression of metabolic enzymes) and transcriptomics (studying the gene expression levels) would provide an even more detailed understanding of how Valproylglycine is formed and what its downstream effects are on cellular function. This integrated knowledge is crucial for developing personalized medicine strategies. nih.gov

Computational Design and Optimization of Valproylglycine Analogues for Targeted Biological Effects

Computational chemistry and in silico modeling are becoming indispensable tools for the rational design and optimization of novel Valproylglycine analogues with specific, targeted biological effects. sciepub.com These methods allow researchers to predict how structural modifications to a molecule will affect its interaction with a biological target, such as a protein or enzyme, thereby accelerating the drug discovery process in a cost-effective manner. youtube.com

The process begins with a known molecule, like Valproylglycine, and a validated biological target. For instance, based on the known mechanisms of Valproic Acid, targets could include histone deacetylases (HDACs) or the GABA-A receptor. nih.govsciepub.com Using molecular docking software, scientists can simulate the binding of Valproylglycine to the active site of the target protein. sciepub.comapeejay.edu This simulation calculates the binding affinity and identifies the key molecular interactions (e.g., hydrogen bonds) responsible for the binding. sciepub.com

Following this initial analysis, a virtual library of Valproylglycine analogues can be created by systematically modifying its chemical structure. This library is then screened in silico against the target protein to identify which modifications lead to improved binding affinity or selectivity. mdpi.com This virtual screening process helps prioritize the most promising candidates for chemical synthesis and subsequent experimental validation, saving significant time and resources. sciepub.commdpi.com This approach has been successfully used to design and evaluate novel VPA derivatives for their potential as antiseizure agents by assessing their binding to targets like the GABA-A receptor. sciepub.com

Table 3: Workflow for Computational Design and Optimization of Analogues

Step Description Computational Tools/Techniques Desired Outcome
1. Target Identification Select a validated biological protein or enzyme relevant to a disease. Literature review, bioinformatics databases (e.g., PDB). A 3D crystal structure of the target protein.
2. Initial Docking Simulate the binding of the parent molecule (Valproylglycine) to the target's active site. Molecular docking software (e.g., AutoDock, SwissDock). sciepub.commdpi.com Baseline binding affinity (e.g., in kcal/mol) and interaction map.
3. Analogue Library Generation Create a virtual library of new molecules with systematic modifications to the parent structure. Cheminformatics software. A diverse set of virtual compounds for screening.
4. Virtual Screening Computationally dock all analogues from the library against the target protein. High-throughput virtual screening platforms. mdpi.com A ranked list of analogues based on predicted binding affinity.
5. Lead Optimization Further refine the structures of the top-ranking "hit" compounds to enhance properties like selectivity and bioavailability. MM-PBSA/MM-GBSA calculations, molecular dynamics simulations. nih.govnih.gov Optimized lead candidates with strong predicted efficacy and drug-like properties.
6. Synthesis & Validation Synthesize the most promising computationally designed analogues for in vitro and in vivo testing. Laboratory synthesis and biological assays. Experimental confirmation of the predicted biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2-propylpentanoylamino)acetic acid in laboratory settings?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and pH) to minimize side reactions like hydrolysis of the amide bond. Stepwise coupling of 2-propylpentanoic acid with glycine derivatives via carbodiimide-mediated activation (e.g., EDC/HOBt) is recommended. Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) can improve yield and purity. Monitor reaction progress using TLC or LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the amide proton (~6.5–8.0 ppm) and carbonyl carbons (~170–175 ppm).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • X-ray Crystallography : If crystalline, employ SHELXL for refinement to resolve bond angles and stereochemistry .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Develop a reversed-phase HPLC method with a C18 column (3.5 μm, 150 mm × 4.6 mm) and a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Validate linearity (1–100 μg/mL), LOD/LOQ, and recovery rates in biological samples .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies at pH 2–9 (buffered solutions, 25–40°C). Monitor degradation via UV-Vis (amide bond absorbance at ~210 nm) and LC-MS. The compound is likely stable at neutral pH but prone to hydrolysis under strongly acidic/basic conditions. Store lyophilized at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

  • Experimental : Re-measure NMR in DMSO-d6d_6 (reduces aggregation) and compare with DFT calculations (e.g., B3LYP/6-31G** level).
  • Crystallography : Use SHELXS/SHELXD for phase determination to validate computational models.
  • Dynamic Simulations : Perform MD simulations to assess solvent interactions .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

  • Methodological Answer : For selective modification of the amide or carboxyl group:

  • Protection/Deprotection : Temporarily protect the carboxyl group with tert-butyl esters to direct reactions to the amide nitrogen.
  • Catalytic Control : Use Pd-mediated cross-coupling for arylations at specific positions.
  • Computational Guidance : Predict reactive sites using Fukui indices or electrostatic potential maps .

Q. How can researchers investigate the compound’s interaction with enzymatic targets (e.g., fatty acid amide hydrolases)?

  • Methodological Answer : Employ biophysical assays:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) using immobilized enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Inhibitor Profiling : Compare IC50_{50} values with known inhibitors using fluorogenic substrates .

Q. What experimental designs address discrepancies in reported biological activity across in vitro vs. in vivo studies?

  • Methodological Answer : Potential factors include bioavailability or metabolite interference.

  • Metabolite Screening : Use LC-HRMS to identify degradation products in plasma.
  • Pharmacokinetic Studies : Measure Cmax_{max} and t1/2_{1/2} in rodent models.
  • Tissue Distribution : Radiolabel the compound (e.g., 14C^{14}C) for autoradiography .

Q. How can crystallographic challenges (e.g., poor diffraction) be overcome for this compound?

  • Methodological Answer : Optimize crystal growth via:

  • Solvent Screening : Test mixed solvents (e.g., DMSO/water) for better lattice packing.
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing.
  • Data Collection : Use synchrotron radiation for weak diffractors and SHELXE for phase extension .

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2-(2-propylpentanoylamino)acetic Acid

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